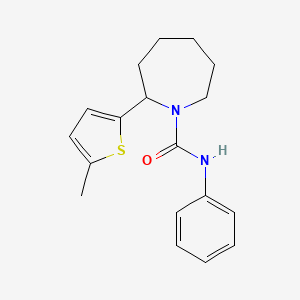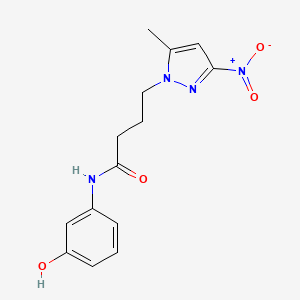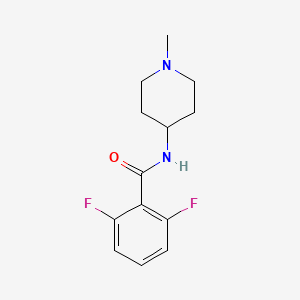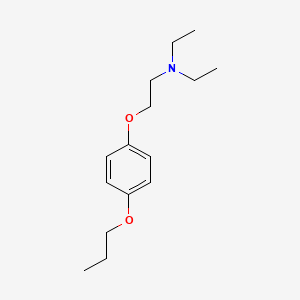
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and tramadol. MT-45 has gained attention in recent years due to its potential for abuse and its classification as a controlled substance in some countries.
Mécanisme D'action
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It binds to the receptor and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptor is responsible for the analgesic effects of 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Biochemical and Physiological Effects:
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to have similar biochemical and physiological effects to other opioids, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have abuse potential, with some users reporting addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has several advantages for use in lab experiments, including its potency, selectivity for the mu-opioid receptor, and ability to cross the blood-brain barrier. However, its potential for abuse and classification as a controlled substance in some countries may limit its availability for research purposes.
Orientations Futures
Future research on 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could focus on its potential as a therapeutic agent for the treatment of pain, addiction, and withdrawal. It could also investigate the development of safer and more effective opioid analgesics with fewer side effects and lower abuse potential. Additionally, research could explore the use of 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide as a tool for studying the mechanisms of opioid receptor activation and the role of opioids in addiction and withdrawal.
Méthodes De Synthèse
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide is synthesized through a multistep process that involves the reaction of 2-chlorothiophene with magnesium to form a Grignard reagent, which is then reacted with 2-bromo-5-methylbenzoic acid to form 2-(5-methyl-2-thienyl)benzoic acid. This acid is then converted to the corresponding amide using N,N-dimethylformamide and thionyl chloride. The amide is then reduced using lithium aluminum hydride to form 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Applications De Recherche Scientifique
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic effects in animal models, and has been used to study the mechanisms of opioid receptor activation. 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has also been used in studies investigating the role of opioids in addiction and withdrawal.
Propriétés
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-11-12-17(22-14)16-10-6-3-7-13-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11-12,16H,3,6-7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIGZBBJUQVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)

![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)

![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)

![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)